molecular formula C16H36Cl6P2Pd2 B1464727 Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer CAS No. 386706-33-8

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer

Cat. No.: B1464727
CAS No.: 386706-33-8
M. Wt: 716 g/mol
InChI Key: NJIMMSLZDJFGSV-UHFFFAOYSA-J
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Description

Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer: is an organometallic compound with the chemical formula C16H36Cl6P2Pd2 . It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . This compound is known for its stability and effectiveness in facilitating carbon-carbon bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is typically synthesized by reacting palladium(II) chloride with di-tert-butylphosphine in the presence of a chloride source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium-phosphine complexes .

Scientific Research Applications

Chemistry: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is extensively used as a catalyst in organic synthesis. It is particularly effective in facilitating cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize complex organic molecules, including potential pharmaceutical agents. Its ability to catalyze carbon-carbon bond formation makes it valuable in the development of new drugs .

Industry: In industrial applications, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its catalytic properties are harnessed to improve the efficiency and selectivity of various chemical processes .

Comparison with Similar Compounds

Uniqueness: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is unique due to its specific ligand environment, which provides stability and enhances its catalytic activity. The presence of di-tert-butylphosphine ligands makes it particularly effective in cross-coupling reactions, offering high selectivity and yield .

Properties

IUPAC Name

ditert-butyl(chloro)phosphane;palladium(2+);tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H18ClP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMMSLZDJFGSV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Cl6P2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693731
Record name Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386706-33-8
Record name Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer
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Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer
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Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer
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Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer

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